molecular formula C17H26N2O B8138806 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B8138806
M. Wt: 274.4 g/mol
InChI Key: LTJVTBLLMNHLAC-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane (CAS 1422067-91-1) is a high-purity chemical compound serving as a versatile building block and key intermediate in medicinal chemistry and drug discovery research. This derivative of the 3,9-diazaspiro[5.5]undecane scaffold has a molecular formula of C17H26N2O and a molecular weight of 274.4 . The 3,9-diazaspiro[5.5]undecane core is a privileged structure in drug design due to its three-dimensional, rigid framework, which can improve binding selectivity and physicochemical properties in candidate molecules . Research into related 1,9-diazaspiro[5.5]undecane compounds has demonstrated significant biological activities, indicating the potential of this scaffold for developing therapeutics for a range of conditions, including obesity, pain, cardiovascular diseases, and various psychotic disorders . The specific 3-(3-methoxybenzyl) substitution on this spirocyclic framework makes it a valuable intermediate for synthesizing more complex molecules for pharmacological evaluation, such as probing structure-activity relationships or optimizing pharmacokinetic profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-3,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-20-16-4-2-3-15(13-16)14-19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJVTBLLMNHLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3(CCNCC3)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Construction via Cyclization Reactions

The 3,9-diazaspiro[5.5]undecane scaffold is typically synthesized through intramolecular cyclization. A representative method involves reacting N-benzylpiperidone with ethyl cyanoacetate under basic conditions to form a dicyano intermediate, which undergoes hydrolysis and decarboxylation to yield a diketone. Subsequent reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux produces the spirocyclic amine. For 3-(3-methoxybenzyl) derivatives, substituting the benzyl group with 3-methoxybenzyl during the initial alkylation step is critical.

Protective Group Manipulation

Protective groups like tert-butyloxycarbonyl (Boc) and benzyl are employed to stabilize intermediates. For example, 3-benzyl-3,9-diazaspiro[5.5]undecane is treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to install the Boc group at the secondary amine. Deprotection via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere (50 psi, 50°C) removes the benzyl group, yielding the free amine.

Functionalization at the 3-Position: Introducing the 3-Methoxybenzyl Moiety

Alkylation of the Spirocyclic Amine

The 3-methoxybenzyl group is introduced via nucleophilic substitution or reductive amination. In a patented approach, 3,9-diazaspiro[5.5]undecane is reacted with 3-methoxybenzyl chloride in DCM using TEA as a base. The reaction proceeds at room temperature for 2 hours, achieving >90% conversion. Excess alkylating agent (1.2 equivalents) ensures complete substitution, and the product is purified via flash chromatography (SiO₂, ethyl acetate/hexane).

Reductive Amination

An alternative route employs reductive amination using 3-methoxybenzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. The spirocyclic amine reacts with the aldehyde at pH 5–6 (adjusted with acetic acid), followed by reduction to form the secondary amine. This method avoids harsh alkylation conditions and improves stereochemical outcomes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization steps require polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF. For example, the reduction of diketones to diamines with LiAlH₄ is optimized in THF at reflux (66°C), achieving 73% yield. Lower temperatures (<0°C) minimize side reactions during acylations.

Catalytic Hydrogenation Parameters

Hydrogenolysis of benzyl-protected intermediates uses 10% Pd/C in ethanol under 50 psi H₂. Complete deprotection is achieved in 16 hours at 50°C, with yields exceeding 82%. Catalyst loading (5–10 wt%) and solvent purity significantly impact reaction efficiency.

Analytical and Purification Techniques

Chromatographic Separation

Chiral preparative HPLC (Chiralpak IA column, n-heptane/isopropyl alcohol with 2% diethylamine) resolves enantiomers of 3-methoxybenzyl derivatives, achieving >97% enantiomeric excess (ee). Non-chiral purification employs silica gel chromatography with gradients of methanol in DCM (0–10%).

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) confirms structural integrity:

  • δ 7.23–7.17 (m, 3H) : Aromatic protons of 3-methoxybenzyl

  • δ 3.81 (s, 3H) : Methoxy group

  • δ 2.78–2.51 (m, 5H) : Spirocyclic amine protons

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Large-scale production (≥1 kg) utilizes batch reactors for cyclization and hydrogenolysis steps. Continuous flow systems are explored for acylation and alkylation, reducing reaction times by 40%.

Cost-Effective Reagent Selection

Replacing LiAlH₄ with sodium borohydride (NaBH₄) in THF/MeOH mixtures lowers costs but requires longer reaction times (24 hours) .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The diazaspiro core can be reduced under suitable conditions to form different spirocyclic amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the diazaspiro core can produce various spirocyclic amines .

Scientific Research Applications

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxybenzyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison Table: Key GABAAR Antagonists

Compound Substituent at 3-Position α-Subunit Selectivity IC50 (μM) Reference
Gabazine Carboxylic acid Pan-α 0.1–0.3 -
Compound 018 Aryl group α3,4,5 0.2–1.5
3-(3-Methoxybenzyl) analog 3-Methoxybenzyl Not reported Pending -

CCR5 Antagonists

3,9-Diazaspiro[5.5]undeca-2-one derivatives: These compounds, such as 3,9-diazaspiro[5.5]undeca-2-one, demonstrate nanomolar potency against CCR5 (IC50 = 5–10 nM) for HIV entry inhibition. The ketone group at position 2 enhances hydrogen bonding with the receptor, whereas the methoxybenzyl group in the target compound may prioritize hydrophobic interactions. This structural divergence highlights the scaffold's versatility in targeting different receptors .

Fluorinated Spiro Heterocycles

7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a) : Synthesized via [5+1] double Michael addition, this fluorinated derivative shows excellent regioselectivity and crystallinity. The tetraone structure contrasts with the methoxybenzyl-substituted analog, which lacks electron-withdrawing groups but may exhibit improved membrane permeability due to the methoxy group .

Immunomodulatory and Adhesion-Promoting Analogs

Adhesamine analogs : 3,9-Diazaspiro[5.5]undecane derivatives induce heparan sulfate assembly and syndecan-4 clustering, promoting cell adhesion. The methoxybenzyl group in the target compound could modulate heparan sulfate binding efficiency compared to bulkier substituents (e.g., benzyl or cyclobutyl groups) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The 3-methoxybenzyl group increases logP compared to unsubstituted analogs (e.g., logP = 2.1 for 3-benzyl derivatives vs.
  • Metabolic stability : Methoxy groups are susceptible to demethylation by CYP450 enzymes, whereas fluorinated analogs (e.g., 3a) exhibit improved stability due to C-F bond resistance .

Biological Activity

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C26H34N2O3
  • Molecular Weight : 422.56 g/mol
  • CAS Number : 1314388-32-3

The biological activity of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been identified as a potent antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in inhibiting neuronal excitability throughout the nervous system .

Key Mechanisms:

  • GABAAR Antagonism : Compounds in the diazaspiro series have demonstrated competitive inhibition at GABAAR sites, impacting neurotransmission and providing potential therapeutic avenues for anxiety and seizure disorders.
  • Geranylgeranyltransferase I Inhibition : This compound class has shown efficacy in inhibiting geranylgeranyltransferase I (GGTase I), leading to the blockade of cancer cell proliferation by inactivating downstream signaling pathways involving YAP1 and TAZ .

Pharmacological Applications

Research indicates that 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane and its analogs could be beneficial in treating various conditions:

  • Pain Management : The ability to modulate GABAergic activity suggests potential use in analgesic therapies.
  • Obesity Treatment : Certain diazaspiro compounds have been explored for their role in metabolic regulation, potentially aiding in weight management strategies .
  • Cancer Therapy : The inhibition of GGTase I points to applications in oncology, particularly against hyperproliferative disorders such as cancer .

Study on GABAAR Antagonism

A significant study investigated the binding affinities of various diazaspiro compounds to GABAAR. Results indicated that modifications at specific positions on the spirocyclic framework could enhance binding affinity, with some derivatives showing submicromolar Ki values (e.g., 0.34 μM) for GABAAR binding .

In Vivo Efficacy

In animal models, compounds similar to 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane exhibited notable effects on anxiety-like behavior and seizure thresholds, reinforcing their potential as therapeutic agents for neurological disorders .

Summary Table of Biological Activities

Activity Mechanism Potential Applications
GABAAR AntagonismCompetitive inhibitionAnxiety disorders, seizures
GGTase I InhibitionBlockade of cancer cell proliferationCancer therapy
Modulation of Pain ResponseInteraction with pain pathwaysAnalgesics
Metabolic RegulationImpact on energy homeostasisObesity treatment

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane, and how is its structural integrity confirmed?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a spirocyclic diazaspiro core. For example, the diazaspiro backbone can be functionalized via alkylation or reductive amination. A common approach involves:

Core Formation : Cyclization of a diketene acetal with diols under controlled temperature and catalyst conditions (e.g., acid catalysis) to form the spirocyclic framework .

Functionalization : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions. For instance, reacting the diazaspiro amine intermediate with 3-methoxybenzyl chloride in the presence of a base like triethylamine .

Purification : Column chromatography or recrystallization to isolate the product.
Structural validation employs:

  • NMR Spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., distinct splitting patterns for methoxybenzyl protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion at m/z 316.2382 for C20H29N2O2) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Diazaspiro compounds are studied for their interaction with γ-aminobutyric acid type A (GABAA) receptors , particularly due to their structural similarity to anxiolytic agents. Key steps to validate this include:

Radioligand Binding Assays : Using <sup>3</sup>H-labeled muscimol or flumazenil to measure competitive displacement .

Electrophysiology : Patch-clamp studies on recombinant GABAA receptors to assess potentiation or inhibition of chloride currents .
Structural analogs like 3,9-diazaspiro[5.5]undecane derivatives have shown anxiolytic effects in rodent models, suggesting a potential mechanism via GABAergic modulation .

Advanced Research Questions

Q. How can synthetic yield be optimized for 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst Screening : Testing palladium catalysts (e.g., Pd/C) for reductive amination steps, which can reduce byproduct formation .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics.
  • Temperature Control : Maintaining low temperatures (0–5°C) during sensitive steps like Boc-deprotection with trifluoroacetic acid (TFA) to prevent side reactions .
    Example data from analogous syntheses:
StepCatalystSolventYield Improvement
AlkylationTriethylamineDCM65% → 82%
DeprotectionTFADCM/MeOH70% → 88%

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

**

  • Methodological Answer : Contradictions may arise from assay variability or compound purity. Mitigation strategies include:

Q. Standardized Assay Protocols :

  • Use identical cell lines (e.g., HEK293 expressing α2β3γ2 GABAA subunits) and buffer conditions.
  • Validate purity via HPLC (>98%) before testing .

Q. Control Experiments :

  • Include positive controls (e.g., diazepam) and negative controls (vehicle-only) in each assay batch.

Q. Computational Modeling :

  • Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses and identify key residues (e.g., histidine 102 in GABAA receptors) that may explain potency differences .

Q. What advanced techniques characterize the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures).

Data Collection : Use a synchrotron source for high-resolution data (e.g., 0.8 Å resolution).

Refinement : Employ SHELXL for structure solution, leveraging its robust algorithms for handling spirocyclic torsional angles .
Example metrics from similar compounds:

ParameterValue
R-factor0.039
Torsion Angle (C-N-C)112.5° ± 1.2°

Structural Analogs and SAR Insights

A comparison of diazaspiro derivatives highlights critical structural features for bioactivity:

Compound NameKey ModificationBiological Activity (IC50)
3-(3-Methoxybenzyl)-3,9-diazaspiro[...]Methoxybenzyl group120 nM (GABAA binding)
9-Benzyl-3,9-diazaspiro[...]Benzyl substituent450 nM
tert-Butyl 3,9-diazaspiro[...]tert-Butyl carbamateInactive

Key Insight : The methoxybenzyl group enhances binding affinity compared to bulkier substituents, likely due to improved hydrophobic interactions with receptor pockets .

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